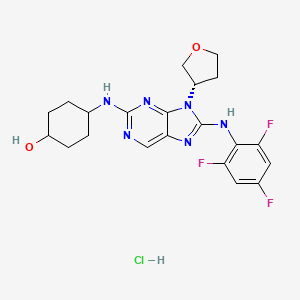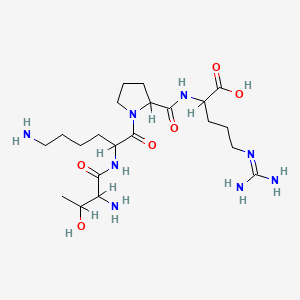
TUFTSIN
Vue d'ensemble
Description
TUFTSIN is a tetrapeptide produced in the spleen by enzymatic cleavage of a leukophilic gamma-globulin. This compound stimulates the phagocytic activity of blood polymorphonuclear leukocytes, particularly neutrophils. It is located in the Fd fragment of the gamma-globulin molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TUFTSIN involves the coupling of amino acids in a specific sequence. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids threonine, lysine, proline, and ornithine are sequentially coupled using peptide bond formation reactions, often facilitated by coupling reagents like carbodiimides or uronium salts.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Analyse Des Réactions Chimiques
Types of Reactions: TUFTSIN can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield a ketone derivative.
Applications De Recherche Scientifique
TUFTSIN has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in immune response modulation by stimulating phagocytic activity.
Medicine: Potential therapeutic applications in enhancing immune function.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
TUFTSIN exerts its effects by stimulating the phagocytic activity of blood polymorphonuclear leukocytes, particularly neutrophils. This stimulation enhances the immune response by promoting the engulfment and destruction of pathogens. The peptide interacts with specific receptors on the surface of leukocytes, triggering intracellular signaling pathways that lead to increased phagocytic activity.
Comparaison Avec Des Composés Similaires
Tuftsin: Another tetrapeptide with similar immune-stimulating properties.
Thymosin: A peptide involved in the regulation of the immune system.
Glutathione: A tripeptide with antioxidant properties and roles in immune function.
Uniqueness: this compound is unique due to its specific sequence and the presence of the diaminomethylidene group, which contributes to its distinct biological activity.
Propriétés
IUPAC Name |
2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869553 | |
| Record name | Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


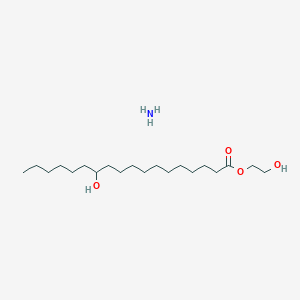


![methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B8082373.png)
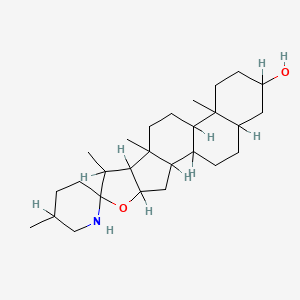
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8082386.png)
![7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B8082393.png)
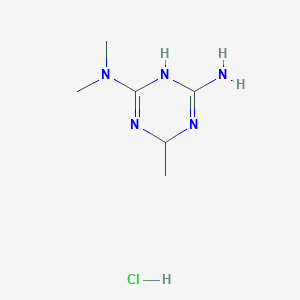
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride](/img/structure/B8082399.png)

![(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL](/img/structure/B8082417.png)
![N-(oxolan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8082444.png)
